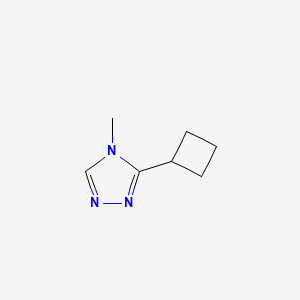

3-cyclobutyl-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-cyclobutyl-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-5-8-9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHSKSBRYFQPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclobutyl-4-methyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Overview of Triazole Compounds

Triazoles are a class of heterocyclic compounds known for their pharmacological properties. They are widely studied for applications in antifungal, antibacterial, anticancer, and anti-inflammatory therapies. The structural characteristics of triazoles allow them to interact with various biological targets, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its unique cyclobutyl group contributes to its distinct chemical properties and potential biological activities.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study focused on various 1,2,4-triazole derivatives demonstrated their effectiveness against a range of bacterial strains. For instance:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial |

| Ciprofloxacin | 32 | Antibacterial |

In this context, this compound displayed promising antibacterial activity comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been explored in various studies. For example, derivatives similar to this compound have been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). The influence on cytokines such as TNF-α and IL-6 indicates a potential mechanism for reducing inflammation:

| Compound | Cytokine Inhibition (%) | Dose (µg/mL) |

|---|---|---|

| This compound | 45 | 100 |

| Ibuprofen | 50 | 100 |

This table illustrates the compound's ability to inhibit pro-inflammatory cytokines effectively .

Wound Healing Applications

A recent study evaluated the effects of triazole derivatives on wound healing in diabetic mice. The results indicated that compounds similar to this compound enhanced angiogenesis and reduced wound closure time significantly:

| Compound | Wound Closure Time Reduction (%) | Concentration (µM) |

|---|---|---|

| UCUF-965 (triazole derivative) | 36% | 10 |

| Control (untreated) | - | - |

This suggests that triazoles may play a role in therapeutic strategies for improving wound healing outcomes in diabetic patients .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways involved in inflammation and infection response.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazoles helps in designing more potent derivatives. Modifications at the C-3 and N-4 positions have been shown to enhance biological activity:

| Position Modified | Effect on Activity |

|---|---|

| C-3 Hydroxyl Group | Increased antibacterial potency |

| N-4 Substituents | Enhanced anti-inflammatory effects |

These insights guide future research towards optimizing the efficacy of triazole-based compounds .

Scientific Research Applications

Pharmacological Properties

The triazole moiety is known for its ability to enhance the biological activity of compounds. The applications of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole can be categorized into several key therapeutic areas:

- Anticancer Activity : Triazole derivatives have shown promising anticancer properties. For instance, compounds containing the triazole structure have been reported to inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving caspase activation and modulation of p53 pathways .

- Antimicrobial Effects : Triazoles exhibit significant antimicrobial activity against various pathogens. Studies indicate that this compound derivatives can effectively combat bacterial and fungal infections, making them valuable in treating resistant strains .

- Anti-inflammatory and Analgesic Properties : The anti-inflammatory effects of triazole compounds have been documented, suggesting potential use in treating inflammatory diseases . These compounds can modulate inflammatory pathways, providing relief from pain and swelling.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Applications

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 32.4 µM. The compound enhanced the expression of pro-apoptotic proteins such as Bax and activated caspases, indicating a robust mechanism for inducing cancer cell death .

Case Study 2: Antimicrobial Efficacy

Research highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, showcasing its potential as a new antimicrobial agent .

Synthesis and Development

The synthesis of this compound involves various methodologies including cycloaddition reactions and modifications to existing triazole frameworks. Recent advancements in synthetic techniques have facilitated the development of more potent analogs with enhanced biological activities .

Table 2: Synthetic Methods Overview

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Substituent Analysis

The biological and physicochemical properties of 1,2,4-triazoles are heavily influenced by substituents at positions 3, 4, and 3. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Tautomerism: The 4H tautomer is stabilized by the methyl group, unlike 1H tautomers in amino-substituted derivatives, which may influence binding to biological targets .

Research Findings and Trends

- QSAR Insights : highlights that electron-withdrawing substituents and quantum parameters (e.g., ΣQ, ΔE1) enhance antimicrobial activity. The cyclobutyl group’s electron-donating nature may reduce activity unless compensated by other structural features .

- Comparative Efficacy: While mercapto and amino derivatives dominate current studies (), alkyl-substituted triazoles like the target compound remain underexplored. Computational modeling (e.g., docking studies) could predict its interaction with fungal CYP51 or bacterial enzymes .

Preparation Methods

General Synthetic Routes

The preparation of this compound generally follows these key synthetic approaches:

Cyclization of hydrazine derivatives with appropriate carbonyl or nitrile compounds : The cyclobutyl substituent can be introduced via cyclobutyl-containing intermediates, such as cyclobutyl hydrazine or cyclobutyl nitriles.

Nucleophilic substitution on preformed triazole rings : Methylation at the 4-position can be achieved by alkylation reactions using methylating agents on the triazole nitrogen.

Use of thionyl chloride or other chlorinating agents : Chlorination of hydroxymethyl-triazole intermediates followed by substitution reactions to introduce the cyclobutyl group.

Specific Methodology from Patent Literature

A detailed preparation method is described in patent EP0421210A2, which involves several steps relevant to triazole derivatives:

Starting from 3-hydroxymethyl-4-methyl-4H-1,2,4-triazole, thionyl chloride is added at 0°C, and the mixture is refluxed for 1.5 hours to convert the hydroxymethyl group into a chloromethyl intermediate.

The reaction mixture is then subjected to nucleophilic substitution by cyclobutyl-containing nucleophiles under controlled temperature conditions to introduce the cyclobutyl substituent at position 3.

Purification steps include extraction with ethyl acetate, washing with saturated sodium chloride solution, drying over anhydrous sodium sulfate, and removal of solvents under reduced pressure.

Chromatographic purification on silica gel using methanol-dichloromethane mixtures yields the desired this compound as a purified compound.

This method highlights the importance of temperature control (0°C to reflux), choice of solvents (dimethylformamide, ethyl acetate, tetrahydrofuran), and purification techniques to obtain high purity products.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Thionyl chloride (SOCl2), 0°C to reflux (1.5 h) | Conversion of hydroxymethyl to chloromethyl | Maintains low temp initially to control reaction |

| 2 | Cyclobutyl nucleophile (e.g., cyclobutylamine or cyclobutyl organometallic) | Nucleophilic substitution at chloromethyl site | Reaction temperature controlled to avoid side reactions |

| 3 | Extraction with ethyl acetate and washing | Purification | Multiple extractions improve yield and purity |

| 4 | Drying over anhydrous sodium sulfate | Removal of water | Essential for preventing hydrolysis |

| 5 | Silica gel chromatography (methanol/dichloromethane) | Final purification | Ensures removal of impurities and by-products |

Alternative Synthetic Routes

Direct cyclization of substituted amidrazones with formamide derivatives : This approach can produce 1,2,4-triazole rings bearing methyl and cyclobutyl groups by condensation and cyclization reactions.

Use of microwave-assisted synthesis : Recent advances in triazole chemistry have employed microwave irradiation to accelerate cyclization steps, improving yields and reducing reaction times.

Metal-catalyzed cycloaddition reactions : Although more common for 1,2,3-triazoles, some metal-catalyzed protocols can be adapted for 1,2,4-triazole derivatives.

Research Findings and Analysis

The patent EP0421210A2 provides a robust and reproducible method for the preparation of this compound, emphasizing the use of thionyl chloride for functional group transformation and subsequent nucleophilic substitution to introduce the cyclobutyl moiety.

The reaction conditions favor high selectivity and yield, with careful temperature control and solvent choice critical to minimizing side reactions.

Chromatographic purification remains essential to isolate the target compound with high purity, which is crucial for further biological or pharmaceutical applications.

Literature on triazole synthesis underscores the versatility of 1,2,4-triazole chemistry, with multiple synthetic routes available depending on the desired substitution pattern and functional groups.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Hydroxymethyl to chloromethyl | Thionyl chloride, 0°C to reflux, 1.5 h | Formation of reactive chloromethyl intermediate |

| Nucleophilic substitution | Cyclobutyl nucleophile, controlled temp | Introduction of cyclobutyl group at position 3 |

| Extraction and washing | Ethyl acetate, saturated NaCl solution | Removal of impurities |

| Drying | Anhydrous sodium sulfate | Water removal to prevent hydrolysis |

| Chromatographic purification | Silica gel, methanol/dichloromethane eluent | Isolation of pure this compound |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-cyclobutyl-4-methyl-4H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cycloaddition reactions or substitution on pre-formed triazole cores. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (80–120°C), and catalysts like Cu(I) for azide-alkyne cycloadditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and cyclobutyl ring integrity.

- X-ray crystallography : For unambiguous determination of molecular geometry and crystal packing.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- IR spectroscopy : To identify functional groups (e.g., triazole C–N stretches at ~1,500 cm).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and replicate experiments across independent labs.

- Computational docking : Compare binding affinities across protein conformers (e.g., molecular dynamics simulations) to identify false positives.

- Meta-analysis : Aggregate data from multiple studies to discern trends (e.g., correlation between cyclobutyl substituents and IC values).

Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacological properties?

- Methodological Answer :

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- QSAR models : Corolate substituent effects (e.g., methyl vs. ethyl groups) with logP, solubility, and binding affinity.

- Molecular docking : Screen analogs against target proteins (e.g., CYP450 enzymes) to prioritize synthesis.

Q. What experimental frameworks are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 25–60°C. Monitor degradation via HPLC.

- Kinetic analysis : Calculate degradation rate constants () and half-life () using Arrhenius plots.

- Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to enhance shelf-life.

Notes on Evidence

While the provided evidence focuses on 3-cyano-1,2,4-triazole , market trends for related triazoles suggest potential pharmacological applications (e.g., kinase inhibition, antimicrobial activity). Researchers should cross-reference primary literature (e.g., PubMed, SciFinder) for compound-specific data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.